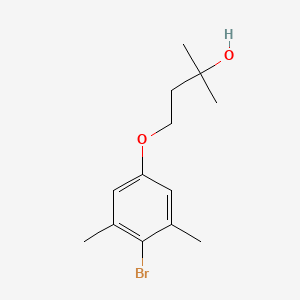
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol
概述
描述
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol is a useful research compound. Its molecular formula is C13H19BrO2 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol is a synthetic compound notable for its unique structure, which includes a brominated phenoxy group and a tertiary alcohol. Its molecular formula is C₁₃H₁₉BrO₂, with a molecular weight of approximately 287.19 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.
Chemical Structure
The compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₉BrO₂
- Molecular Weight : 287.19 g/mol
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Properties
Preliminary studies suggest that compounds with brominated phenolic structures exhibit significant antimicrobial activity. The presence of the bromine atom in the phenoxy group may enhance the compound's efficacy against certain bacterial strains. For example, structural analogs such as 4-Bromo-3,5-dimethylphenol are known for their antimicrobial properties, which could extend to this compound due to structural similarities.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve assessing the binding affinity of the compound to various biological targets, including enzymes and receptors. Such interactions can help elucidate its mechanism of action and potential therapeutic benefits.
Case Study 1: Antibacterial Activity
A study investigating the antibacterial effects of brominated phenolic compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria. The study highlighted the importance of the bromine substituent in enhancing antibacterial potency.
Case Study 2: Cytotoxicity Assessment
Another research effort focused on evaluating the cytotoxic effects of various phenolic compounds on cancer cell lines. The findings indicated that compounds with similar structures could induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-3,5-dimethylphenol | Brominated phenol | Antimicrobial properties |
| 3-(4-Bromo-3,5-dimethylphenoxy)-n-methoxy-n-methylpropanamide | Contains an amide group | Potentially different pharmacological effects |
| 4-Bromo-2-methylbutan-2-ol | Similar alcohol structure | Varies based on substitution pattern |
This table illustrates how structural variations can lead to differences in biological activity.
属性
IUPAC Name |
4-(4-bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-9-7-11(8-10(2)12(9)14)16-6-5-13(3,4)15/h7-8,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZRFKRDLIJSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













